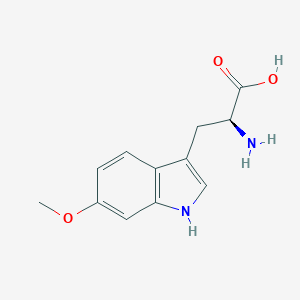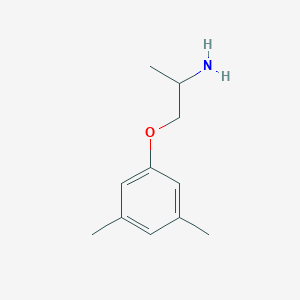
2-(3,5-二甲基苯氧基)-1-甲基乙胺
概述
描述
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, also known as 2-DPMEA, is a chemical compound used in various scientific research applications. It is a synthetic molecule composed of a phenoxy group, a methyl group, and an ethylamine group. Its structure is similar to that of the neurotransmitter dopamine and it has been used in studies of the dopaminergic system. It has also been used to investigate the effects of dopamine agonists and antagonists on the body. 2-DPMEA is a versatile compound that has a wide range of applications in research and has proven to be a valuable tool for scientists.
科学研究应用
代谢研究
该化合物一直是研究分析不同情境下的代谢途径和代谢产物的研究对象。例如,研究已经检查了将结构相关化合物注射给大鼠后的尿液代谢产物,突出了代谢产物的分离和鉴定以及它们的相对丰度,暗示了体内激活的途径和潜在的致癌性研究 (Kolar & Schlesiger, 1976)。
药理学研究
该化合物的衍生物已被探索其药理特性。研究已评估了新型衍生物的局部麻醉活性和持续时间,揭示了关于起效时间、恢复时间和潜在治疗应用的有趣见解,而且没有明显的全身或局部副作用 (al-Saadi & Sneader, 1993)。
研究代谢产物和结合相互作用
研究工作已致力于了解体内相关苯乙胺类化合物的代谢,鉴定代谢产物并阐明代谢途径,为理解这类化合物的药代动力学和动力学奠定了基础 (Kanamori et al., 2002)。已经探索了色胺类似物的结合特性和构效关系,包括那些与2-(3,5-二甲基苯氧基)-1-甲基乙胺在结构上相似的化合物,以了解它们与5-羟色胺受体的相互作用,阐明了它们潜在的神经学意义 (Rogawaski & Aghajanian, 1981)。
潜在的治疗应用
该化合物的类似物已被研究其潜在的治疗应用,特别是在σ受体的背景下。对像BD1047这样选择性结合σ位点的化合物的研究已经检查了预防和治疗许多σ活性神经精神药物引起的异常运动的潜在治疗意义,为了解受体相互作用和潜在的神经毒性效应提供了见解 (Zambon et al., 1997)。
属性
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCQNGJZJXXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415453 | |
| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117322-93-7 | |
| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


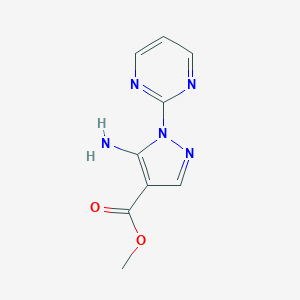
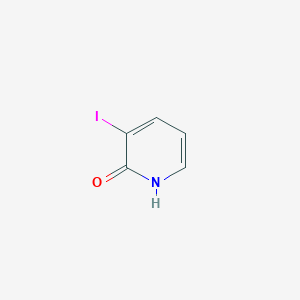
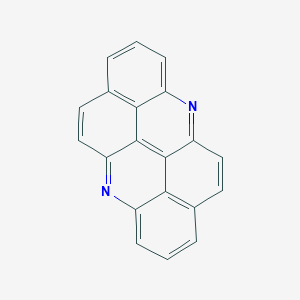
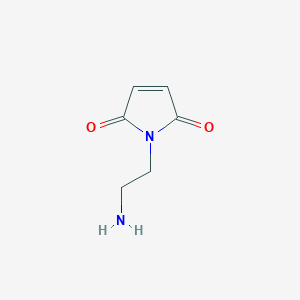

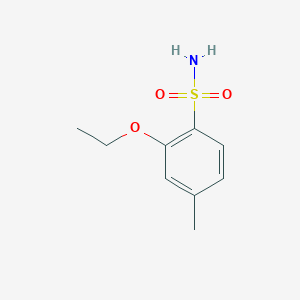
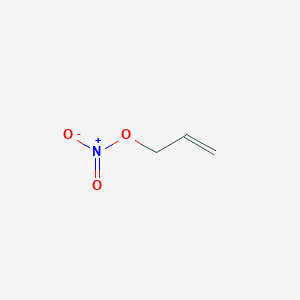


![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)

